molecular formula C8H8ClNO B1274112 2-Amino-1-(2-chlorophenyl)ethanone CAS No. 743357-99-5

2-Amino-1-(2-chlorophenyl)ethanone

Cat. No. B1274112
M. Wt: 169.61 g/mol
InChI Key: VDSDKOOEBXFJCU-UHFFFAOYSA-N
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Description

“2-Amino-1-(2-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-(2-chlorophenyl)ethanone” consists of an ethanone group attached to a 2-chlorophenyl group and an amino group . It is achiral, with no defined stereocenters or E/Z centers .


Physical And Chemical Properties Analysis

“2-Amino-1-(2-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 . Additional physical and chemical properties are not available in the search results. For detailed information, it is recommended to refer to a specialized chemical properties database or literature.

Scientific Research Applications

  • Heterocyclic Compound Synthesis : 2-Amino-1-(2-chlorophenyl)ethanone is used in the synthesis of heterocyclic compounds. For example, it's involved in the preparation of isoflavones, diarylisoxazoles, diarylpyrazoles, and 2-aminopyrimidines, which are important in medicinal chemistry (Moskvina, Shilin, & Khilya, 2015).

  • Antimicrobial Activity : Compounds synthesized from 2-Amino-1-(2-chlorophenyl)ethanone, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria (Wanjari, 2020).

  • Anti-Inflammatory Compounds : This chemical is also used in the synthesis of novel compounds with potential anti-inflammatory properties. For instance, derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone have been developed and evaluated for their anti-inflammatory activity, showing significant results in animal models (Karande & Rathi, 2017).

  • Organic Synthesis Applications : It's also important in organic synthesis, for instance, in the formation of dihydroindolo[1,2-c]quinazoline derivatives, which are of interest due to their potential biological activities (Harano et al., 2007).

  • Biocatalysis in Drug Synthesis : Biocatalysis using strains like Acinetobacter sp. has been employed for the asymmetric synthesis of chiral intermediates like (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, derived from 2-chloro-1-(2,4-dichlorophenyl)ethanone, a crucial step in the production of antifungal agents like Miconazole (Miao, Liu, He, & Wang, 2019).

properties

IUPAC Name

2-amino-1-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSDKOOEBXFJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388473
Record name 2-amino-1-(2-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-chlorophenyl)ethanone

CAS RN

743357-99-5
Record name 2-amino-1-(2-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Huguet, A Melet, R Alves de Sousa… - …, 2012 - Wiley Online Library
New series of acids and hydroxamic acids linked to five‐membered heterocycles including furan, oxazole, 1,2,4‐ or 1,3,4‐oxadiazole, and imidazole were synthesized and tested as …

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